molecular formula C10H10N2OS B1529314 3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1339756-90-9

3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol

Cat. No. B1529314
CAS RN: 1339756-90-9
M. Wt: 206.27 g/mol
InChI Key: UXMYOOKUQNYFHW-UHFFFAOYSA-N
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Description

“3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “4-Ethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an ethyl group (two carbon atoms) attached to the 4th carbon in the ring .

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties. One study focused on the effect of substitution and temperature on the corrosion inhibition capabilities of oxadiazole derivatives for mild steel in sulfuric acid, revealing that these compounds, through gravimetric, electrochemical, SEM, and computational methods, indicate protective layer formation on the metal surface. These inhibitors showed mixed-type behavior and adsorbed on the steel surface following the Langmuir adsorption isotherm, suggesting a combination of physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antioxidant Activities

Several studies have synthesized oxadiazole derivatives and evaluated them for antimicrobial and antioxidant activities. These compounds exhibited variable extents of activity against selected microbial species, including both gram-positive and gram-negative bacteria, and displayed significant antioxidant properties. Some derivatives were highlighted for their broad-spectrum antimicrobial capabilities and remarkable antioxidant properties, comparable to standard controls like ascorbic acid and α-tocopherol, positioning them as potent candidates for treating cancer, Parkinson's disease, inflammatory conditions, and diabetes (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

Anticancer Activity

Oxadiazole derivatives have also been explored for their anticancer activities. One particular study synthesized a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol and screened them for antibacterial activity against various bacteria, including both gram-negative and gram-positive strains. The results indicated significant activity compared to standard drugs, suggesting potential anticancer applications (Aziz‐ur‐Rehman et al., 2013).

Anti-diabetic Agents

In the quest for new anti-diabetic agents, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. These molecules showed potent inhibition and were characterized by low cytotoxicity, highlighting their therapeutic potential in diabetes treatment (Nazir et al., 2018).

Future Directions

The future research directions for “3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol” could involve studying its synthesis, properties, and potential applications. Given the interest in oxadiazole compounds in the field of drug discovery , this compound could potentially be of interest in future research.

properties

IUPAC Name

3-(4-ethylphenyl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-10(14)13-12-9/h3-6H,2H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMYOOKUQNYFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=S)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-1,2,4-oxadiazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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